

6-Fluoro-1-methyl-1H-indazol-3-amine structure elucidation

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Compound of Interest

Compound Name: 6-Fluoro-1-methyl-1H-indazol-3-amine

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An In-depth Technical Guide: Structure Elucidation of **6-Fluoro-1-methyl-1H-indazol-3-amine**

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of therapeutics.^{[3][4][5]} Derivatives of indazole have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.^{[1][2][6][7]}

The strategic introduction of fluorine atoms and N-alkylation are common and highly effective strategies in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. This guide focuses on **6-Fluoro-1-methyl-1H-indazol-3-amine**, a compound that embodies these key structural motifs. The elucidation of its precise chemical structure is a non-trivial and critical step in the drug discovery pipeline. Any ambiguity, particularly regarding the position of the methyl group (N1 vs. N2), could lead to erroneous structure-activity relationship (SAR) interpretations and wasted resources.

This document serves as a comprehensive technical framework for researchers and drug development professionals, detailing the integrated analytical workflow required to

unambiguously confirm the structure of novel heterocyclic compounds like **6-Fluoro-1-methyl-1H-indazol-3-amine**. We will proceed from synthesis and purification to a multi-technique spectroscopic analysis, culminating in the definitive proof of structure, explaining not just the what but the why behind each methodological choice.

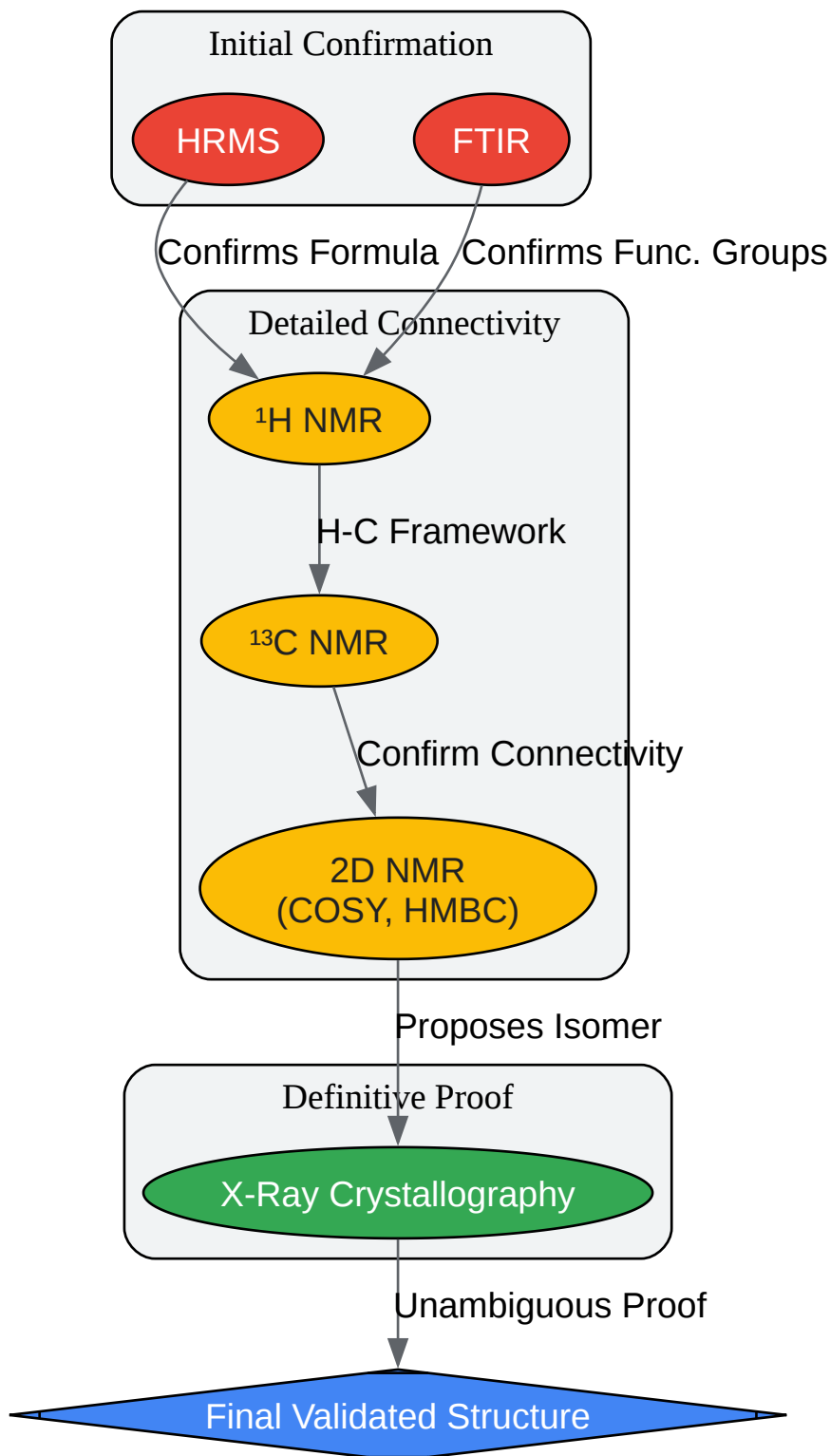
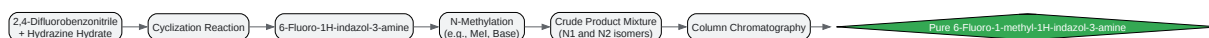
Core Compound Details:

- IUPAC Name: **6-Fluoro-1-methyl-1H-indazol-3-amine**
- Molecular Formula: $C_8H_8FN_3$ [\[8\]](#)
- Molecular Weight: 165.17 g/mol

Synthesis and Purification: The Foundation of Analysis

A prerequisite for any reliable structural analysis is an analytically pure sample. The presence of impurities, particularly isomers, can confound spectroscopic data and lead to incorrect assignments. A common synthetic pathway to 3-aminoindazoles involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine, followed by N-methylation.[\[6\]](#)[\[9\]](#)

Purification is rigorously performed, typically via column chromatography on silica gel, to isolate the desired product from starting materials, by-products, and potential regioisomers.[\[10\]](#) The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding with detailed structural work.



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Formula

Causality: The first step is to confirm the most fundamental properties: the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this, providing an exact mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Experimental Protocol: HRMS (ESI)

- **Sample Preparation:** Prepare a dilute solution of the purified compound (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [11]2. **Instrumentation:** Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution analyzer (e.g., Orbitrap or TOF). ESI is a soft ionization technique that typically yields the protonated molecular ion $[M+H]^+$, minimizing fragmentation and simplifying interpretation. [12]3. **Data Acquisition:** Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
- **Data Analysis:** Identify the peak corresponding to the $[M+H]^+$ ion and compare its measured exact mass to the theoretically calculated mass for $C_8H_9FN_3^+$. The deviation should be less than 5 ppm.

Data Presentation: Expected HRMS Data

Species	Molecular Formula	Calculated Exact Mass (m/z)	Observed Exact Mass (m/z)
$[M+H]^+$	$C_8H_9FN_3^+$	166.0775	Expected within 5 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: Before delving into the atomic connectivity, we confirm the presence of key functional groups predicted by the proposed structure. FTIR is a rapid, non-destructive

technique that probes the vibrational frequencies of chemical bonds, providing a molecular "fingerprint."

Experimental Protocol: FTIR (ATR)

- **Sample Preparation:** Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is required.
- **Instrumentation:** Use a standard FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. [11]Data is typically collected over a range of 4000-400 cm^{-1} . [11]4. **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR absorption profile.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group Assignment
3400 - 3200	N-H stretch (asymmetric & symmetric)	Primary Amine ($-\text{NH}_2$)
3100 - 3000	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Methyl ($-\text{CH}_3$)
1650 - 1580	C=C stretch	Aromatic Ring
1640 - 1560	N-H bend (scissoring)	Primary Amine ($-\text{NH}_2$)
1300 - 1200	C-N stretch	Aromatic Amine
1270 - 1100	C-F stretch	Aryl-Fluoride

(Reference for band assignments:)[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. [11]By analyzing the chemical environment of ^1H and ^{13}C nuclei and their interactions, we can piece together the carbon-hydrogen framework and, critically, confirm the regiochemistry of the fluoro and methyl substituents.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a 5 mm NMR tube. [11] DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the $-\text{NH}_2$ group.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - If necessary for unambiguous assignment, acquire 2D correlation spectra such as COSY (^1H - ^1H correlation) and HMBC (long-range ^1H - ^{13}C correlation).

Data Interpretation and Predicted Spectra

The key to confirming the 6-fluoro-1-methyl isomer lies in analyzing the splitting patterns and correlations of the aromatic protons and the N-methyl group.

Table 3: Predicted ^1H NMR Spectral Data (400 MHz, DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~7.75	dd (J ≈ 9.0, 5.5 Hz)	1H	H-4	Ortho coupling to H-5, meta coupling to F on C-6.
~7.50	s (broad)	2H	-NH ₂	Exchangeable protons on the amine group.
~7.25	dd (J ≈ 9.0, 2.0 Hz)	1H	H-5	Ortho coupling to H-4, meta coupling to H-7.
~7.10	dd (J ≈ 9.5, 2.0 Hz)	1H	H-7	Ortho coupling to F on C-6, meta coupling to H-5.
~3.90	s	3H	N-CH ₃	Singlet, characteristic of a methyl group on nitrogen.

(Note: Predicted shifts are based on data from similar indazole derivatives.)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment	Rationale
~160 (d, $^1\text{JCF} \approx 240$ Hz)	C-6	Carbon directly attached to fluorine shows a large one-bond coupling constant. [11]
~150	C-3a	Quaternary carbon adjacent to two nitrogens.
~145	C-3	Carbon bearing the amine group.
~138	C-7a	Quaternary carbon fused to the benzene ring.
~122 (d, $^2\text{JCF} \approx 25$ Hz)	C-5	Two-bond coupling to fluorine.
~118 (d, $^2\text{JCF} \approx 25$ Hz)	C-7	Two-bond coupling to fluorine.
~105 (d, $^3\text{JCF} \approx 5$ Hz)	C-4a	Three-bond coupling to fluorine.
~95 (d, $^3\text{JCF} \approx 5$ Hz)	C-4	Three-bond coupling to fluorine.
~35	N-CH ₃	Aliphatic carbon of the methyl group.

Self-Validation with 2D NMR: An HMBC experiment would provide the final piece of the NMR puzzle. A correlation between the N-CH₃ protons (~3.90 ppm) and the C-7a carbon (~138 ppm) would definitively prove that the methyl group is on the N1 position, as no such correlation is possible for the N2 isomer.

X-Ray Crystallography: The Definitive Proof

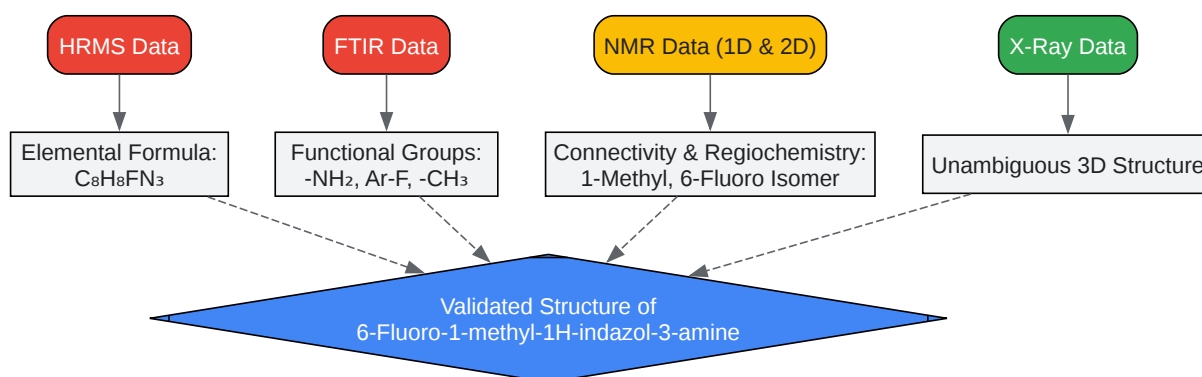
Causality: While the combined MS, IR, and NMR data provide an extremely strong, self-consistent argument for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. [18] It generates a three-dimensional model of the molecule as it exists in the solid state, directly visualizing the atomic positions and connectivity, leaving no doubt as to the regiochemistry. [19][20]

Experimental Protocol: Single-Crystal X-Ray Diffraction

- **Crystal Growth:** This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Crystals are grown through slow evaporation, vapor diffusion, or slow cooling of the saturated solution.
- **Crystal Mounting:** A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head. [21]3. **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas to minimize thermal motion and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. [21]4. **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and electron density map of the crystal. From this map, the atomic positions are determined and refined to generate the final molecular structure. [18] The successful output of this experiment is a complete 3D structural model confirming the 6-fluoro substitution, the 3-amine position, and, most critically, the attachment of the methyl group to the N1 position of the indazole ring.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of a novel compound like **6-Fluoro-1-methyl-1H-indazol-3-amine** is a systematic process that relies on the convergence of evidence from multiple, complementary analytical techniques. The workflow presented here—beginning with confirmation of the molecular formula by HRMS, identification of functional groups by FTIR, detailed mapping of the atomic framework by ^1H , ^{13}C , and 2D NMR, and culminating in the definitive three-dimensional structure from X-ray crystallography—provides a robust and self-validating pathway to an unambiguous structural assignment. This rigorous approach is fundamental to ensuring the integrity of chemical research and is an indispensable component of the modern drug discovery and development process.



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